Methyl 2-(bromomethyl)-5-formyl-3-(trifluoromethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(bromomethyl)-5-formyl-3-(trifluoromethyl)benzoate is an organic compound with a complex structure that includes a bromomethyl group, a formyl group, and a trifluoromethyl group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(bromomethyl)-5-formyl-3-(trifluoromethyl)benzoate typically involves multiple steps. One common method starts with the bromination of a suitable precursor, such as methyl 2-methyl-5-formyl-3-(trifluoromethyl)benzoate. The bromination reaction is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification techniques are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(bromomethyl)-5-formyl-3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products
Nucleophilic Substitution: Substituted benzoates with various functional groups replacing the bromine atom.
Oxidation: Methyl 2-(carboxymethyl)-5-formyl-3-(trifluoromethyl)benzoate.
Reduction: Methyl 2-(hydroxymethyl)-5-formyl-3-(trifluoromethyl)benzoate.
Scientific Research Applications
Methyl 2-(bromomethyl)-5-formyl-3-(trifluoromethyl)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable building block for designing new drugs with potential therapeutic effects.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its ability to introduce functional groups that enhance material properties.
Mechanism of Action
The mechanism of action of Methyl 2-(bromomethyl)-5-formyl-3-(trifluoromethyl)benzoate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as an electrophile, attracting nucleophiles to form new bonds. The formyl group can participate in redox reactions, altering the compound’s oxidation state and reactivity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, influencing its behavior in biological systems .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromobenzoate: Similar structure but lacks the formyl and trifluoromethyl groups.
Methyl 2-bromo-3-(trifluoromethyl)benzoate: Similar but lacks the formyl group.
Methyl 4-(bromomethyl)benzoate: Similar but with different substitution pattern on the aromatic ring.
Uniqueness
Methyl 2-(bromomethyl)-5-formyl-3-(trifluoromethyl)benzoate is unique due to the combination of its functional groups, which confer distinct reactivity and properties. The presence of the bromomethyl, formyl, and trifluoromethyl groups allows for a wide range of chemical transformations and applications, making it a versatile compound in various fields of research and industry .
Properties
IUPAC Name |
methyl 2-(bromomethyl)-5-formyl-3-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF3O3/c1-18-10(17)7-2-6(5-16)3-9(8(7)4-12)11(13,14)15/h2-3,5H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTNEDFCVXEAMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)C=O)C(F)(F)F)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.